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Analytical Methods for Leniolisib Quantification

The table below summarizes two validated HPLC methods for leniolisib, each designed for a specific

application [1] [2].

Parameter Method 1: Bioanalytical (Rat Plasma)
Method 2: Impurity & Degradation
Profiling

Application Pharmacokinetic studies [1] Quality control; stability-indicating

analysis [2]

Column Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0

µm) [1]

Waters Symmetry C18 [2]

Mobile Phase Acetonitrile:Phosphate buffer (pH 7.4)

(40:60) [1]

Methanol:Sodium acetate buffer

(55:45 v/v) [2]

Flow Rate 1.0 mL/min [1] 0.90 mL/min [2]

Detection (λ) PDA, 294 nm [1] UV, 229 nm [2]

Retention Time Not specified (Run time: 5 min) [1] Not specified
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Parameter Method 1: Bioanalytical (Rat Plasma)
Method 2: Impurity & Degradation
Profiling

Linearity
Range

150 - 6000 ng/mL [1] Not explicitly specified

Internal
Standard

Sorafenib [1] Not applicable

Detailed Experimental Protocols

Protocol 1: Quantification of Leniolisib in Rat Plasma

This protocol is designed for extracting and quantifying leniolisib from rat plasma for pharmacokinetic

studies [1].

Step 1: Mobile Phase Preparation Prepare a phosphate buffer pH 7.4 by mixing 175 mL of 0.2M

potassium dihydrogen phosphate with 136.85 mL of 0.2M sodium hydroxide in a 500 mL volumetric

flask and making up to volume with water. The mobile phase is a mixture of this buffer and acetonitrile

in a 40:60 ratio. Acetonitrile serves as the diluent [1].

Step 2: Standard and Internal Standard (IS) Solution Preparation Prepare stock solutions of

leniolisib and sorafenib (IS) in acetonitrile at 100 µg/mL. Perform serial dilutions to obtain a working

leniolisib solution (60 µg/mL) for calibration and quality control (QC), and a working IS solution (2.4

µg/mL) [1].

Step 3: Calibration Standards and QC Samples In 2-mL Eppendorf tubes, spike 200 µL of blank rat

plasma with 500 µL of the appropriate working calibration solution. Add 500 µL of the IS working

solution (2.4 µg/mL). Precipitate proteins by adding 800 µL of a precipitating reagent

(methanol:acetonitrile, 36:64). Vortex mix the samples, then centrifuge for 20 minutes at 4000 rpm.

Filter the supernatant and transfer it to an HPLC vial for analysis. This yields calibration standards of

150, 300, 600, 1200, 1800, 4200, and 6000 ng/mL. Similarly, prepare QC samples (LLOQ, LQC,

MQC, HQC) at 150, 450, 2000, and 4500 ng/mL [1].
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Step 4: Chromatographic Analysis Inject 10 µL of the processed sample onto the HPLC system. Use

the Inertsil ODS-4 C18 column maintained at 30°C. Elute the analytes with the mobile phase at a flow

rate of 1.0 mL/min and monitor the effluent with a PDA detector at 294 nm. The total run time is 5

minutes [1].

The workflow for this bioanalytical method is as follows:
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Protocol 2: Impurity Profiling and Forced Degradation Studies
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This protocol is used for stability-indicating analysis to identify and characterize degradation products (DPs)

of leniolisib [2].

Step 1: Chromatographic Conditions and Analysis Use a Waters Symmetry C18 column. The

mobile phase is an isocratic mixture of methanol and sodium acetate buffer (55:45 v/v), delivered at a

flow rate of 0.90 mL/min. Detection is performed with a UV detector set at 229 nm. Inject the

leniolisib sample and record the chromatogram [2].

Step 2: Forced Degradation Studies Subject leniolisib to various stress conditions to induce

degradation. The study found that leniolisib is most susceptible to acidic and oxidative stress. The

degradation follows pseudo-first-order kinetics, with half-lives of approximately 21.08 hours (acidic)

and 16.73 hours (oxidative) [2].

Step 3: Identification of Degradation Products (DPs) Analyze the stressed samples using LC-

MS/MS to characterize the structure of the major degradation products. Key DPs identified include:

DP 1: C₁₃H₁₅N₅O (257 g/mol)
DP 2: C₂₀H₂₆N₆O₂ (382 g/mol)

DP 3: C₁₃H₁₂F₃N₅O (311 g/mol)
DP 4: C₁₇H₁₉F₃N₆O (380 g/mol) [2]

Step 4: In-silico Toxicity Prediction Evaluate the toxicity of the identified DPs using in-silico

software. Predictions classify DP 3 as the most toxic (Class 3, LD₅₀ = 250 mg/kg), while DP 1 and DP

2 show moderate toxicity (Class 4). DP 4 is predicted to have the least toxicity (Class 5) [2].

The logical relationship for impurity profiling is outlined below:
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Method Selection and Optimization Insights

Choosing and optimizing the right method is crucial for success.

Selecting an Appropriate Method: Your choice should be driven by the analytical question. Method

1 is optimal for quantifying leniolisib concentration in biological samples from pre-clinical studies.

Method 2 is essential for assessing the stability and quality of the drug substance or formulated

product, especially to monitor impurities that may form under stress [1] [2].
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Systematic Optimization with AQbD: While not directly applied to leniolisib in the available

literature, the principle of Analytical Quality by Design (AQbD) is a robust framework for HPLC

development. As demonstrated for other drugs, AQbD involves defining an Analytical Target Profile

(ATP), identifying Critical Method Attributes (CMAs) and Critical Process Parameters (CPPs),

and using experimental designs (e.g., Full Factorial Design) to establish a method operable design

space, ensuring method robustness [3].

The AQbD workflow for systematic method development is as follows:

Start AQbD Approach

Define Analytical
Target Profile (ATP)

Risk Assessment to identify
Critical Parameters

Design of Experiments (DoE)
for Optimization

Establish Method Operable
Design Space

Implement Control Strategy

Validated and Robust Method
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Conclusion

The developed HPLC methods provide reliable tools for the analysis of leniolisib in different stages of drug

development. The bioanalytical method enables critical pharmacokinetic studies, while the stability-

indicating method ensures drug product quality and safety by monitoring potentially toxic degradation

products. Applying a systematic AQbD approach can further enhance the robustness and reliability of these

analytical methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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